molecular formula C5H4ClNO B116241 3-Chloro-4-hydroxypyridine CAS No. 142010-53-5

3-Chloro-4-hydroxypyridine

Cat. No. B116241
CAS RN: 142010-53-5
M. Wt: 129.54 g/mol
InChI Key: NKEYLLFRPHHBOQ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO and a molecular weight of 129.55 . It is also known by the synonym 3-Chloropyridin-4-ol . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-4-hydroxypyridine are not detailed in the search results, it’s worth noting that chlorination with equimolar POCl3 can be efficiently achieved for many substrates such as 2-hydroxy-pyridines .


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxypyridine is a light brown solid . It has a boiling point of 204-205 °C .

Scientific Research Applications

1. Inhibition of Tyrosinase and Iron Chelation

3-Hydroxypyridine-4-ones, a group including 3-chloro-4-hydroxypyridine, have potential as orally active chelators of iron(III) and may find application in the treatment of thalassemia. They are known to inhibit tyrosinase, an enzyme involved in the production of melanin (Hider & Lerch, 1989).

2. Reaction with Chlorinated Compounds

3-Chloro-4-hydroxypyridine reacts with various chlorinated compounds, showing diverse chemical behavior based on the position of chlorination. This versatility makes it a valuable compound in chemical synthesis and analysis (Boga et al., 2001).

3. Use in Metal Complex Synthesis

This compound is used to prepare imidazolium salts which are proligands for synthesizing metal complexes, such as Nickel(II) and Palladium(II) NHC complexes. These complexes have applications in catalysis and potentially in other areas of chemistry (Bhat, Avinash, & Anantharaman, 2019).

4. Synthesis of Anticancer Agents

3-Chloro-4-hydroxypyridine derivatives have been synthesized and tested for their effects on cancer cell proliferation and survival in mice with leukemia. The modifications in its structure can lead to the development of potential anticancer agents (Temple et al., 1983).

5. Tautomeric Equilibrium Studies

Studies on chlorinated hydroxypyridines, including 3-chloro-4-hydroxypyridine, help understand their tautomeric and conformational equilibria. This knowledge is crucial in fields like organic chemistry and drug design (Calabrese et al., 2017).

6. Exploration in Microbial Metabolism

3-Chloro-4-hydroxypyridine has been studied in the context of microbial metabolism, specifically its transformation by enzymes like 4-hydroxypyridine-3-hydroxylase. This research has implications for understanding biodegradation processes (Watson, Houghton, & Cain, 1974).

Safety and Hazards

3-Chloro-4-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEYLLFRPHHBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376583
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxypyridine

CAS RN

89284-20-8
Record name 3-chloro-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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